
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Descripción general
Descripción
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as NMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission in the brain.
Mecanismo De Acción
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate acts as a selective inhibitor of dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other DAT inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular dopamine levels in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. These effects are consistent with the role of dopamine in the regulation of motor function and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is its high selectivity for DAT, which allows for the specific investigation of dopaminergic neurotransmission. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, including its potential toxicity and the need for caution when handling and storing the compound.
Direcciones Futuras
There are several future directions for research on 1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is the development of new DAT inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the role of dopamine neurotransmission in neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, the use of this compound as a tool for studying the effects of environmental and genetic factors on dopaminergic neurotransmission could provide valuable insights into the mechanisms underlying these complex processes.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective inhibitor of dopamine transporter that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to provide valuable insights into the mechanisms underlying dopaminergic neurotransmission and its role in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been widely used in scientific research to study the role of dopamine neurotransmission in various physiological and pathological conditions. It has been shown to be a useful tool for investigating the mechanisms underlying drug addiction, depression, and schizophrenia. This compound has also been used to study the effects of dopamine transporter inhibitors on the brain and behavior.
Propiedades
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c25-22(24-13-4-1-5-14-24)19-11-15-23(16-12-19)17-20-9-6-8-18-7-2-3-10-21(18)20;3-1(4)2(5)6/h2-3,6-10,19H,1,4-5,11-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINVHRBZWZFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



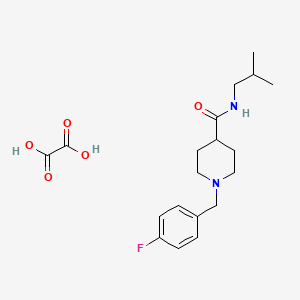
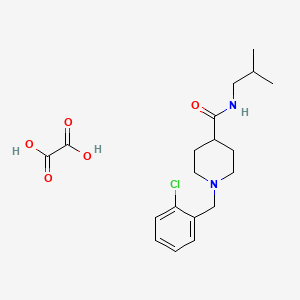
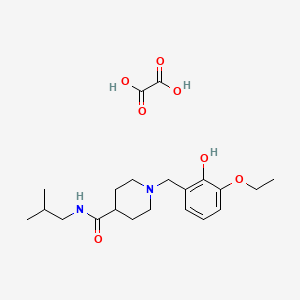
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
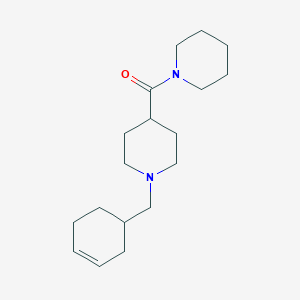
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)

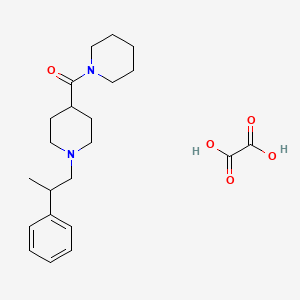

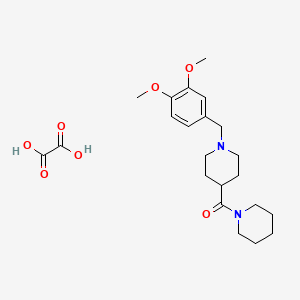
![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
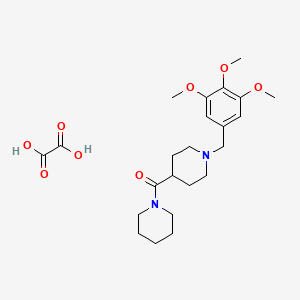
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950062.png)
![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)